2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate
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Overview
Description
2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a naphthylamino group, and a methylbenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-formylphenyl 4-methylbenzoate with 1-naphthylamine in the presence of an oxidizing agent to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-4-formylphenyl 4-methylbenzoate, while reduction of the hydrazone moiety can produce 2-methoxy-4-((E)-{[(1-naphthylamino)acetyl]amino}methyl)phenyl 4-methylbenzoate .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. Additionally, the naphthylamino group may interact with cellular receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-((E)-{[(2-(4-morpholinylcarbonyl)anilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate
- 2-methoxy-4-((E)-{(5-phenyl-1,3,4-thiadiazol-2-yl)aminoacetyl]hydrazono}methyl)phenyl 4-methylbenzoate
- 2-methoxy-4-((E)-{(2-(4-toluidinocarbonyl)anilinoacetyl]hydrazono}methyl)phenyl 4-methylbenzoate
Uniqueness
The uniqueness of 2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets.
Properties
CAS No. |
765281-31-0 |
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Molecular Formula |
C28H23N3O5 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C28H23N3O5/c1-18-10-13-21(14-11-18)28(34)36-24-15-12-19(16-25(24)35-2)17-29-31-27(33)26(32)30-23-9-5-7-20-6-3-4-8-22(20)23/h3-17H,1-2H3,(H,30,32)(H,31,33)/b29-17+ |
InChI Key |
NEQFUKUAWCFGSU-STBIYBPSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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